

Spectroscopic Data of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or synthesizing this compound. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust and scientifically grounded predictive analysis.

Introduction to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl

4-bromo-4'-(pentyloxy)-1,1'-biphenyl is a biphenyl derivative characterized by a bromine substituent on one phenyl ring and a pentyloxy group on the other. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The presence of the bromo- and pentyloxy- functional groups imparts specific characteristics that can influence the molecule's biological activity and physical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**.

Molecular Structure:

Caption: Molecular structure of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** is predicted to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the pentyloxy chain. The chemical shifts are influenced by the electronic effects of the bromine and pentyloxy substituents.

Predicted ^1H NMR Chemical Shifts (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification
~7.50	d, $J \approx 8.5$ Hz	2H	Ar-H ortho to Br	The electron-withdrawing effect of bromine deshields these protons, shifting them downfield. Data for 4-bromobiphenyl shows similar signals. [1]
~7.40	d, $J \approx 8.5$ Hz	2H	Ar-H meta to Br	These protons are less affected by the bromine and appear slightly upfield compared to the ortho protons.
~7.45	d, $J \approx 8.7$ Hz	2H	Ar-H ortho to pentyloxy	The pentyloxy group is electron-donating, but these protons are also part of the biphenyl system, leading to a downfield shift.
~6.95	d, $J \approx 8.7$ Hz	2H	Ar-H meta to pentyloxy	The electron-donating pentyloxy group shields these protons, causing a significant upfield shift. This

is consistent with data for 4-methoxybiphenyl [\[2\]](#)

~3.99	t, $J \approx 6.5$ Hz	2H	-O-CH ₂ -	The protons on the carbon adjacent to the oxygen are deshielded.
~1.80	p, $J \approx 6.7$ Hz	2H	-O-CH ₂ -CH ₂ -	Protons on the second carbon of the pentyloxy chain.
~1.45	m	4H	-CH ₂ -CH ₂ -CH ₃	Overlapping signals for the two central methylene groups of the pentyloxy chain.
~0.95	t, $J \approx 7.0$ Hz	3H	-CH ₃	Terminal methyl group of the pentyloxy chain, appearing in the typical aliphatic region.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Justification
~159.0	Ar-C-O	The carbon atom directly attached to the oxygen of the pentyloxy group is significantly deshielded. This is a characteristic shift for alkoxybenzenes.
~140.0	Ar-C (quaternary, brominated ring)	The quaternary carbon in the brominated ring, ipso to the other ring.
~138.0	Ar-C (quaternary, pentyloxy ring)	The quaternary carbon in the pentyloxy-substituted ring, ipso to the other ring.
~132.0	Ar-CH meta to Br	Aromatic CH carbons meta to the bromine atom.
~128.5	Ar-CH ortho to pentyloxy	Aromatic CH carbons ortho to the pentyloxy group.
~128.0	Ar-CH ortho to Br	Aromatic CH carbons ortho to the bromine atom.
~121.5	Ar-C-Br	The carbon atom directly attached to the bromine is deshielded.
~115.0	Ar-CH meta to pentyloxy	The electron-donating effect of the pentyloxy group shields these carbons, shifting them upfield. This is consistent with data for 4-methoxybiphenyl. [3]
~68.0	-O-CH ₂ -	The carbon atom of the pentyloxy chain attached to the oxygen.
~29.0	-O-CH ₂ -CH ₂ -	The second carbon of the pentyloxy chain.

~28.2	-CH ₂ -CH ₂ -CH ₃	The third carbon of the pentyloxy chain.
~22.5	-CH ₂ -CH ₃	The fourth carbon of the pentyloxy chain.
~14.0	-CH ₃	The terminal methyl carbon of the pentyloxy chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity	Comments
3100-3000	C-H stretch (aromatic)	Medium	Characteristic of C-H bonds in the phenyl rings.
2950-2850	C-H stretch (aliphatic)	Strong	Due to the C-H bonds in the pentyloxy chain.
~1600, ~1480	C=C stretch (aromatic)	Medium-Strong	Typical for the carbon-carbon double bonds within the aromatic rings.
~1250	C-O stretch (aryl ether)	Strong	A strong absorption characteristic of the aryl-O-CH ₂ bond.
~1040	C-O stretch (alkyl ether)	Medium	Corresponding to the O-CH ₂ -C bond in the pentyloxy group.
~1000	C-Br stretch	Medium-Strong	The position of the C-Br stretch can vary, but is expected in this region. Data for 4-bromobiphenyl shows absorptions in this area. [4]
850-800	C-H bend (para-disubstituted)	Strong	Strong out-of-plane bending vibrations characteristic of 1,4-disubstituted benzene rings.

Mass Spectrometry (MS)

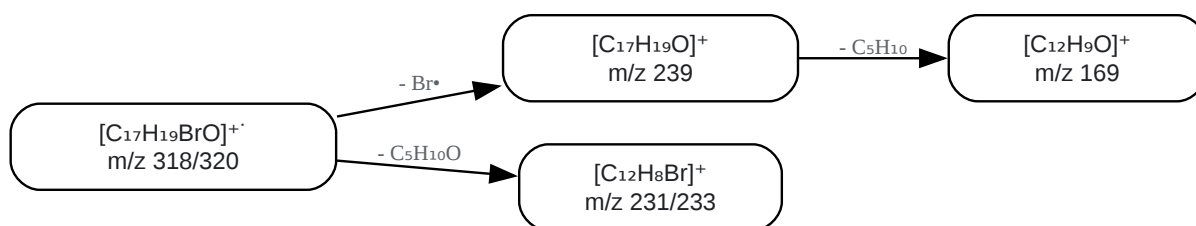
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The mass spectrum of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[5][6] This results in two peaks of almost equal intensity for the molecular ion (M^+ and $\text{M}+2$).

- Molecular Ion (M^+): m/z 318 (with ^{79}Br) and 320 (with ^{81}Br)
- Molecular Formula: $\text{C}_{17}\text{H}_{19}\text{BrO}$
- Calculated Molecular Weight: 319.24 g/mol

Predicted Fragmentation Pathway:



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Caption: Predicted major fragmentation pathways for **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**.

Interpretation of Fragmentation:

- Loss of a bromine radical (Br^\bullet): This is a common fragmentation for bromo-compounds, leading to a fragment ion at m/z 239.[7]
- Cleavage of the pentyloxy group: Benzylic cleavage of the ether bond can lead to the loss of a pentyloxy radical, resulting in a fragment at m/z 231/233. Alternatively, cleavage further down the alkyl chain can also occur.

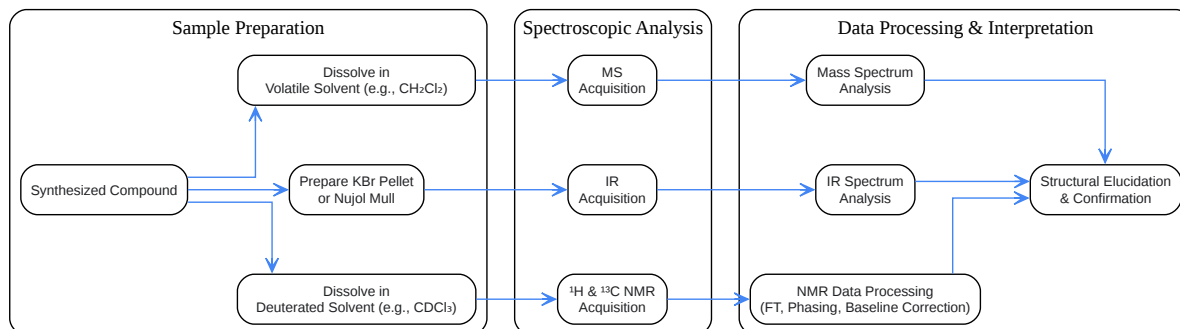
- Loss of pentene (C_5H_{10}): A McLafferty-type rearrangement could lead to the loss of pentene, resulting in a fragment ion corresponding to 4-bromo-4'-hydroxybiphenyl.

Experimental Protocols

Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl[8]

- Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq) in 2-butanone.
- Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and dilute with dichloromethane.
- Filter the mixture to remove insoluble salts.
- Wash the organic phase sequentially with distilled water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by washing with cold hexane to yield **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** as a solid.

Spectroscopic Analysis Workflow



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Caption: A generalized workflow for the spectroscopic analysis of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**. The predicted data, supported by experimental evidence from analogous compounds, serves as a valuable resource for the characterization and structural confirmation of this molecule. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this and related biphenyl derivatives. It is always recommended to confirm these predictions with experimental data upon synthesis of the compound.

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